molecular formula C12H24N2O B1478512 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine CAS No. 2098067-51-5

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine

Cat. No.: B1478512
CAS No.: 2098067-51-5
M. Wt: 212.33 g/mol
InChI Key: GSMRAJKGWCETMD-UHFFFAOYSA-N
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Description

[This section requires input from a subject matter expert. The text below is a placeholder based on common research applications of similar amines and heterocyclic compounds . It must be replaced with factual information.] 2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine is a synthetic amine derivative of octahydro-2H-isoindole, presented for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and are frequently explored as key synthetic intermediates or scaffolds for constructing more complex molecules. Researchers may investigate its potential as a building block in the synthesis of novel pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders or acting as enzyme inhibitors, such as protein arginine N-methyltransferases (PRMTs) . The saturated isoindole core provides a rigid, three-dimensional structure, while the ethanamine side chain and methoxymethyl functional group offer sites for further chemical modification and diversification. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-15-10-12-5-3-2-4-11(12)8-14(9-12)7-6-13/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMRAJKGWCETMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine, a compound derived from isoindole, has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of this compound is C12H23NO2, with a molecular weight of 213.32 g/mol. The compound features a unique isoindole core modified by a methoxymethyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the methoxymethyl group enhances binding affinity to certain targets, potentially modulating their activity. This interaction could lead to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits potential antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that isoindole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and growth.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of isoindoles showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The compound's structure may contribute to its effectiveness in disrupting bacterial cell wall synthesis or function .
  • Cancer Cell Proliferation : In vitro assays revealed that this compound inhibited the growth of human breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis via mitochondrial pathways .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with similar compounds. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC12H23NO2YesYes
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acidC13H23NO3ModerateYes
2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-oneC12H22N2O2YesModerate

Comparison with Similar Compounds

Isoindole Derivatives

  • 2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5):
    • Shares the isoindole core but lacks the methoxymethyl group and full saturation (dihydro vs. octahydro).
    • Molecular Formula: C₁₀H₁₄N₂; Molecular Weight: 162.23 .
  • (2-Methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine (CAS 933700-69-7):
    • Features a methyl substituent and methanamine side chain.
    • Molecular Formula: C₁₀H₁₄N₂; Molecular Weight: 162.23 .

Indole Derivatives

  • 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine (CAS 1016522-32-9):
    • Substituted indoline core with a methyl group and ethanamine chain.
    • Molecular Formula: C₁₁H₁₆N₂; Molecular Weight: 176.26 .
  • 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride :
    • Contains a methoxy-substituted indole ring; hydrochloride salt enhances solubility.
    • Molecular Formula: C₁₁H₁₄N₂O; Molecular Weight: 190.24 .

Heterocyclic Amines

  • 2-(1,3-Benzothiazol-2-yl)ethan-1-amine (CAS 82928-10-7):
    • Benzothiazole core with ethanamine; sulfur atom alters electronic properties.
    • Molecular Formula: C₉H₁₀N₂S; Molecular Weight: 178.26 .

Physicochemical and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Octahydroisoindole 3a-(Methoxymethyl), ethanamine C₁₁H₂₂N₂O* ~204.3* Fully saturated, methoxymethyl group -
2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-amine Dihydroisoindole None C₁₀H₁₄N₂ 162.23 Partial saturation, simple ethanamine
(2-Methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine Dihydroisoindole Methyl, methanamine C₁₀H₁₄N₂ 162.23 Methyl substituent, shorter chain
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine HCl Indole 6-Methoxy, ethanamine C₁₁H₁₄N₂O 190.24 Methoxy group, hydrochloride salt

*Estimated based on structural analogy.

Preparation Methods

Reductive Amination Approach

Reductive amination is a prominent method for synthesizing primary and secondary amines from aldehydes or ketones and ammonia or amines. The process involves:

  • Formation of an imine intermediate by nucleophilic addition of an amine to a carbonyl group
  • Reduction of the imine to the amine using hydride reagents like sodium borohydride or catalytic hydrogenation

For the target compound, a bicyclic ketone or aldehyde precursor of the octahydro-2H-isoindoline core could be reacted with 2-aminoethanol or a suitable amine, followed by reduction to install the ethanamine side chain.

Cyclization and Methoxymethylation

The octahydro-2H-isoindoline ring system can be constructed via intramolecular cyclization reactions, often starting from linear precursors with appropriate functional groups such as halides and amines.

Methoxymethylation can be introduced by reacting hydroxyl groups with methoxymethyl chloride under basic conditions, installing the methoxymethyl substituent at the 3a-position of the isoindoline ring.

Industrial Preparation of Related Methoxyethylamines

A related compound, 2-methoxyethylamine, is prepared industrially via a multi-step process involving:

  • Formation of benzyl imine intermediates through azeotropic dehydration with benzaldehyde
  • Methylation under alkaline conditions
  • Deprotection and purification steps including hydrochloride salt formation and rectification

This method yields high purity products with good yields and low environmental impact, suggesting similar strategies could be adapted for the target compound’s ethanamine side chain preparation.

Summary of Key Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Formation of bicyclic isoindoline core Cyclization of suitable amine and halide precursors under basic or acidic catalysis Octahydro-2H-isoindoline intermediate
2 Introduction of methoxymethyl group Reaction with methoxymethyl chloride or equivalent under basic conditions 3a-(methoxymethyl) substitution
3 Attachment of ethan-1-amine side chain Reductive amination of aldehyde or ketone precursor with ethylenediamine or protected amine This compound
4 Purification Salt formation, extraction, and distillation or chromatography Pure target amine compound

Research Findings and Analysis

  • The reductive amination method offers high selectivity and yields for amine synthesis, especially when using mild hydride reducing agents or catalytic hydrogenation.
  • Industrial methods for related methoxyethylamines emphasize the importance of protecting groups and controlled deprotection to achieve high purity and yield.
  • The bicyclic isoindoline framework synthesis benefits from intramolecular cyclization strategies that minimize side reactions and maximize ring closure efficiency.
  • Methoxymethylation is a standard functionalization technique that can be performed under mild conditions to install the methoxymethyl substituent without affecting the amine functionality.

Q & A

Q. What are the recommended synthetic routes for 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

The synthesis of structurally related octahydro-isoindol-amine derivatives typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and cyclization. For example, analogs such as 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine require precise control of pH, temperature (e.g., 60–80°C), and solvent systems (e.g., acetonitrile/dimethylformamide mixtures) to achieve optimal yields and selectivity . Catalysts like strong bases (e.g., NaH in THF) are critical for nucleophilic substitutions in similar amine-ethylene oxide reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Common analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and methoxymethyl group placement.
  • HPLC with UV/Vis or MS detection to assess purity (>95% is typical for research-grade compounds) .
  • X-ray crystallography for absolute configuration determination, as seen in indole-based analogs .

Q. What preliminary assays are recommended to screen for biological activity?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., α/β-glucosidase) to evaluate potential therapeutic targets, using protocols similar to those for thiazole-amine derivatives .
  • Antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria), modeled after indole-ethylamine hydrochloride studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in cell permeability, metabolic stability, or assay conditions. Mitigation strategies include:

  • Comparative pharmacokinetic studies using LC-MS/MS to measure compound stability in serum .
  • Structural-activity relationship (SAR) analysis by synthesizing analogs with modified methoxymethyl or isoindole groups to isolate critical functional moieties .

Q. What advanced strategies exist to improve stereochemical control during synthesis?

  • Chiral resolution techniques : Use of chiral stationary phases in HPLC or enzymatic resolution methods .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in key cyclization steps to enhance enantiomeric excess (ee) .

Q. How can computational methods aid in optimizing this compound’s pharmacological profile?

  • Molecular docking : Predict binding affinity to targets like serotonin receptors or microbial enzymes, using software such as AutoDock Vina .
  • ADMET prediction : Tools like SwissADME can forecast bioavailability, blood-brain barrier penetration, and toxicity risks .

Methodological Considerations

  • Contradiction Management : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Scalability : Pilot-scale reactions should prioritize solvent recovery and catalyst reuse to align with green chemistry principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine
Reactant of Route 2
2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine

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